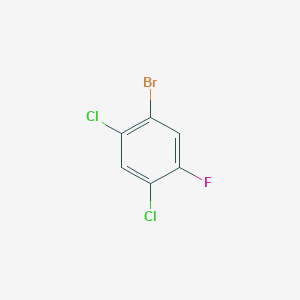

1-Bromo-2,4-dichloro-5-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2,4-dichloro-5-fluorobenzene is an aromatic compound with the molecular formula C6H2BrCl2F and a molecular weight of 243.89 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dichloro-5-fluorobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 2,4-dichloro-5-fluoroaniline, followed by diazotization and subsequent reduction . The reaction conditions typically require the use of bromine and a Lewis acid catalyst such as aluminum chloride or ferric bromide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-2,4-dichloro-5-fluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the bromine, chlorine, or fluorine atoms can be substituted by other electrophiles.

Nucleophilic Substitution: The halogen atoms in the compound can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used in nitration reactions.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used in nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds .

Applications De Recherche Scientifique

1-Bromo-2,4-dichloro-5-fluorobenzene has a wide range of applications in scientific research, including:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.

Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mécanisme D'action

The mechanism by which 1-Bromo-2,4-dichloro-5-fluorobenzene exerts its effects involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule . The pathways involved in its mechanism of action include electrophilic and nucleophilic substitution reactions, which modify the chemical structure and properties of the compound .

Comparaison Avec Des Composés Similaires

- 1-Bromo-2,5-dichloro-3-fluorobenzene

- 1-Bromo-2-chloro-4-fluorobenzene

- 3,5-Dichloro-4-fluorobromobenzene

Uniqueness: 1-Bromo-2,4-dichloro-5-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of bromine, chlorine, and fluorine atoms in specific positions allows for selective reactions and applications in various fields .

Activité Biologique

1-Bromo-2,4-dichloro-5-fluorobenzene (CAS Number: 11791393) is a polyhalogenated aromatic compound that has garnered attention for its biological activity, particularly in medicinal chemistry and environmental science. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring, which significantly influences its chemical reactivity and biological interactions.

Molecular Formula: C6H2BrCl2F

Molecular Weight: 237.44 g/mol

Appearance: Clear liquid

Boiling Point: Approximately 195 °C

This compound exhibits biological activity primarily through its interaction with various biological targets. Notably, it has been studied for its role as a selective estrogen receptor modulator (SERM). Research indicates that it can effectively degrade estrogen receptor alpha (ERα) at concentrations as low as 0.7 nM, highlighting its potential utility in breast cancer therapy .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Estrogen Receptor Modulation | Acts as a selective estrogen receptor degrader (SERD) with a potency of 0.7 nM. |

| Anticancer Potential | Used in the synthesis of brilanestrant, a drug for breast cancer treatment. |

| Catalytic Applications | Serves as an intermediate in peptide synthesis and other catalytic processes. |

Case Studies and Research Findings

- Breast Cancer Treatment : A study demonstrated that this compound is crucial in the synthesis of brilanestrant, which has shown promising results in clinical trials for treating hormone receptor-positive breast cancer . The compound’s ability to degrade ERα suggests it could be an effective therapeutic agent against cancers driven by estrogen.

- Peptide Synthesis Catalyst : In another application, this compound was utilized to prepare a biphenyl catalyst for peptide synthesis. The catalyst demonstrated high efficiency, achieving up to 97% conversion in reactions within four hours . This highlights its versatility beyond medicinal chemistry into synthetic applications.

- Environmental Impact Studies : Research has also focused on the environmental persistence and toxicity of halogenated compounds like this compound. Its stability raises concerns regarding bioaccumulation and potential ecological effects .

Safety and Handling

Handling of this compound requires caution due to its potential irritant effects:

| Hazard Statement | Precautionary Measures |

|---|---|

| Causes skin irritation | Use protective gloves and eye protection |

| Causes serious eye irritation | Avoid contact with eyes; use safety goggles |

| May cause respiratory irritation | Use in a well-ventilated area or fume hood |

Propriétés

IUPAC Name |

1-bromo-2,4-dichloro-5-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-3-1-6(10)5(9)2-4(3)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCWLJLWAVCZDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472914 |

Source

|

| Record name | 1-Bromo-2,4-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-63-6 |

Source

|

| Record name | 1-Bromo-2,4-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.